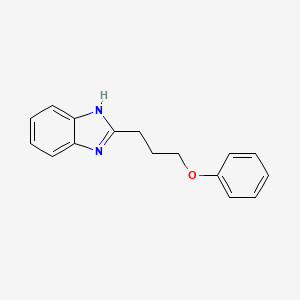

2-(3-phenoxypropyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-phenoxypropyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and medical fields. This compound belongs to the class of benzimidazoles and has been studied for its various properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

DNA Topoisomerase Inhibition

Benzimidazole derivatives have been investigated for their inhibitory effects on mammalian type I DNA topoisomerases, which are crucial enzymes involved in DNA replication, transcription, and cell division. The study by Alpan, Gunes, and Topçu (2007) synthesized and evaluated three 1H-benzimidazole derivatives, revealing that 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed potent inhibition of topoisomerase I activity. This suggests potential applications in cancer therapy, where the regulation of DNA replication and cell division is a key therapeutic target (Alpan, Gunes, & Topçu, 2007).

Antitubercular Activity

The phenoxyalkylbenzimidazole series, including 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole, has been evaluated for antitubercular activity. Chandrasekera et al. (2015) systematically examined various segments of the molecule, identifying compounds with submicromolar activity against Mycobacterium tuberculosis. Notably, these compounds displayed selective bactericidal effects against nonreplicating bacteria, offering a promising direction for developing new antitubercular agents if metabolic stability can be improved (Chandrasekera et al., 2015).

Antimicrobial Activity

Benzimidazole-based Schiff base copper(II) complexes have shown significant in vitro cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancer cells. Paul et al. (2015) synthesized new benzimidazole-containing compounds and demonstrated their DNA binding capabilities and cellular DNA lesion effects, highlighting their potential as antimicrobial and anticancer agents (Paul et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have also been studied for their potential as corrosion inhibitors. A theoretical study by Obot and Obi-Egbedi (2010) on benzimidazole and its derivatives, including their protonated forms, explored properties relevant to their action as corrosion inhibitors. The results aligned with experimental data, suggesting these compounds can effectively protect metals against corrosion, particularly in acidic environments (Obot & Obi-Egbedi, 2010).

Mechanism of Action

Target of Action

Benzimidazole compounds are known to have a wide range of biological activities and can interact with various targets, including enzymes, receptors, and other proteins .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or modulators . The specific interactions and resulting changes caused by CHEMBL2316557 would depend on its primary targets, which are currently unknown.

Biochemical Pathways

Benzimidazole derivatives can influence a variety of biochemical pathways depending on their specific targets

Result of Action

The specific effects would depend on the compound’s primary targets and mode of action, which are currently unknown .

properties

IUPAC Name |

2-(3-phenoxypropyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-2-7-13(8-3-1)19-12-6-11-16-17-14-9-4-5-10-15(14)18-16/h1-5,7-10H,6,11-12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRJZTUPHCWECZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-phenoxypropyl)-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl]piperazine](/img/structure/B2444867.png)

![N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2444870.png)

![5-Chloro-N-[2-(furan-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B2444872.png)

![2-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2444878.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2444880.png)

![N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2444882.png)

![3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2444883.png)